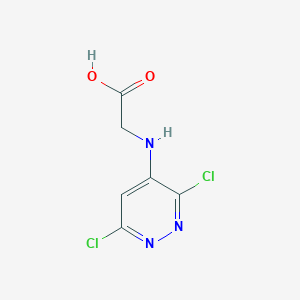
(3,6-Dichloropyridazin-4-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dichloropyridazin-4-yl)glycine is a chemical compound with the molecular formula C6H5Cl2N3O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,6-dichloropyridazine with glycine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (3,6-Dichloropyridazin-4-yl)glycine may involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloropyridazin-4-yl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of this compound .
Scientific Research Applications
(3,6-Dichloropyridazin-4-yl)glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3,6-Dichloropyridazin-4-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties but lacking the glycine moiety.
Pyridazine Derivatives: Other derivatives of pyridazine with different substituents at various positions.
Uniqueness
(3,6-Dichloropyridazin-4-yl)glycine is unique due to the presence of both chlorine atoms and the glycine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Biological Activity
(3,6-Dichloropyridazin-4-yl)glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including interactions with various biological targets, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- Name : this compound
- Molecular Formula : C6H6Cl2N2O2
- Molecular Weight : 195.03 g/mol
The compound features a pyridazine core substituted with two chlorine atoms and an amino acid moiety (glycine), which may contribute to its biological activity.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Glycine Transporters : It has been noted for its inhibitory effects on glycine transporters, particularly GlyT1. This inhibition can enhance glycine levels in the synaptic cleft, potentially improving neurotransmission in conditions such as schizophrenia and other neuropsychiatric disorders.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. Its structure allows it to interact with specific cellular pathways involved in tumor growth and proliferation. For instance, it may modulate pathways related to apoptosis and cell cycle regulation.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. The compound's ability to inhibit glucosylceramide synthase suggests a potential therapeutic avenue for lysosomal storage disorders .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Pharmacological Properties
The pharmacological profile of this compound includes:
- Bioavailability : Studies on oral bioavailability are ongoing; initial findings suggest promising absorption characteristics.
- Toxicity Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand long-term effects.
Properties
Molecular Formula |
C6H5Cl2N3O2 |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-[(3,6-dichloropyridazin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-4-1-3(6(8)11-10-4)9-2-5(12)13/h1H,2H2,(H,9,10)(H,12,13) |
InChI Key |
RZAXGGPEEBHNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















